methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
The compound methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate features a 2,3-dihydrobenzofuranone core with a Z-configured furan-2-ylmethylidene substituent at position 2, a methyl group at position 7, and an acetate ester at position 4. Its molecular formula is C₁₇H₁₈O₆ (calculated molecular weight: 318.3 g/mol). The Z-configuration ensures spatial orientation of the furan substituent, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-10-13(22-9-15(18)20-2)6-5-12-16(19)14(23-17(10)12)8-11-4-3-7-21-11/h3-8H,9H2,1-2H3/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWSQVFEPKSUMC-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of furan-2-carbaldehyde with 7-methyl-3-oxo-1-benzofuran-6-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzofuran moiety.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
-
Anticancer Activity:
- Recent studies have indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. For instance, compounds similar to methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties:
- Neuroprotective Effects:
Synthetic Applications
- Organic Synthesis:
- Building Block for Drug Development:
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of benzofuran derivatives, this compound was tested against human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
Case Study 2: Synthesis of Novel Derivatives
A synthetic route was developed to create derivatives from methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate involving various aldehydes and ketones under mild conditions. The reaction yielded several new compounds that were characterized by NMR and mass spectrometry, demonstrating the versatility of this compound in organic synthesis .
Mechanism of Action
The mechanism of action of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The furan and benzofuran moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to three analogs (Table 1) with variations in substituents, molecular weight, and functional groups.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects: Target vs. Analog 1: Replacing the furan-2-ylmethylidene group with a 3,4-dimethoxyphenylmethylidene (Analog 1) introduces methoxy groups, increasing lipophilicity and steric bulk. This substitution may enhance membrane permeability in biological systems . Target vs. Analog 2: The 2,6-dimethoxybenzoate ester in Analog 2 adds two methoxy groups and a larger aromatic system, likely reducing solubility in polar solvents compared to the target’s acetate group . Target vs.
Molecular Weight and Steric Hindrance :
- The target’s molecular weight (318.3 g/mol) is significantly lower than analogs with phenyl or benzoate substituents (370–406 g/mol), suggesting improved bioavailability or diffusion rates.
- Bulky groups in Analog 2 (406.1 g/mol) may hinder rotational freedom, impacting conformational stability .
Electronic Properties :
- The furan ring in the target provides electron-rich aromaticity, whereas methoxy-substituted phenyl groups (Analogs 1, 3) donate electron density via resonance, altering reactivity in electrophilic substitutions .
Research Findings and Methodological Considerations
- Biological Relevance : Analogs in (e.g., sulfonylurea pesticides) highlight the importance of ester functionalities in agrochemical activity, though the target compound’s furan substituent may confer distinct interactions .
Biological Activity
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, also known by its CAS number 899404-69-4, is a complex organic compound with a molecular formula of C18H16O6 and a molecular weight of approximately 328.3 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antifungal and antibacterial properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| CAS Number | 899404-69-4 |
| Purity | Typically ≥95% |
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives containing furan rings have shown enhanced activity against various strains of Fusarium oxysporum, a plant pathogen known for causing wilt diseases in crops. In a comparative analysis, certain synthesized compounds demonstrated minimum inhibitory concentration (MIC) values lower than those of established antifungals like ketoconazole and hymexazol .
Antibacterial Activity
The antibacterial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria. Preliminary tests suggest that it may possess efficacy against strains such as Staphylococcus aureus and Escherichia coli. The structural features, including the presence of methoxy and furan moieties, seem to contribute positively to the antibacterial activity .
Cytotoxicity Studies
In vitro cytotoxicity evaluations have been conducted on related compounds. For example, certain derivatives were tested on cancer cell lines like MCF-7 (breast cancer) and exhibited promising results in inducing apoptosis, suggesting potential applications in cancer therapy .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique molecular structure. SAR studies indicate that:
- Furan Ring : Enhances interaction with biological targets due to its electron-rich nature.
- Methoxy Group : Contributes to increased lipophilicity, improving membrane permeability.
- Benzofuran Core : Provides structural stability and potential for π–π interactions with biomolecules.
Case Study 1: Antifungal Efficacy
In a study published in MDPI, several synthesized compounds including those related to methyl 2-{[(2Z)-...]} were evaluated for antifungal activity against Fusarium oxysporum. The most active compounds exhibited MIC values as low as 12.5 µg/mL, indicating superior efficacy compared to traditional antifungals .
Case Study 2: Antibacterial Properties
Research highlighted in the PMC article examined the antibacterial effects of similar benzofuran derivatives against Staphylococcus aureus and found significant inhibition at concentrations as low as 25 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
